1,2,3,4-Tetrahydro-1-isoquinolineethanol
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Overview
Description
1,2,3,4-Tetrahydro-1-isoquinolineethanol is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The tetrahydroisoquinoline scaffold is particularly significant due to its presence in various natural and synthetic compounds that exhibit a wide range of biological activities against pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,2,3,4-tetrahydro-1-isoquinolineethanol involves several synthetic routes. One common method includes the reduction of isoquinoline using a catalyst such as platinum or palladium. The process involves dissolving anhydrous palladium chloride and hexachloroplatinic acid in deionized water, followed by the addition of a surfactant solution and activated carbon. The mixture is then reduced using sodium borohydride, filtered, and concentrated to obtain the product .
Industrial Production Methods
Industrial production methods for this compound typically involve catalytic hydrogenation of isoquinoline under high pressure and temperature conditions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-isoquinolineethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carbonyl compounds, reduced derivatives, and substituted isoquinolines .
Scientific Research Applications
1,2,3,4-Tetrahydro-1-isoquinolineethanol has numerous scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is used in studies related to neurodegenerative disorders and infectious diseases.
Medicine: It has potential therapeutic applications due to its biological activities against pathogens and neurodegenerative disorders.
Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-1-isoquinolineethanol involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to the modulation of various biochemical pathways. This interaction results in the inhibition or activation of specific cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1,2,3,4-Tetrahydro-1-isoquinolinylacetic acid: Another derivative with distinct biological activities
Uniqueness
1,2,3,4-Tetrahydro-1-isoquinolineethanol is unique due to its specific structural features and the presence of an alcohol group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c13-8-6-11-10-4-2-1-3-9(10)5-7-12-11/h1-4,11-13H,5-8H2 |
InChI Key |
OGEQGIJAWBEJPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CCO |
Origin of Product |
United States |
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